4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine
Description
Properties
Molecular Formula |
C7H6Cl2N6 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4,6-dichloro-N-(1-methylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6Cl2N6/c1-15-2-4(10-3-15)11-7-13-5(8)12-6(9)14-7/h2-3H,1H3,(H,11,12,13,14) |
InChI Key |
DTKSYAVJFSJUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Cyanuric Chloride
The preparation of 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine typically begins with cyanuric chloride as the substrate. The first chlorine atom is selectively substituted by the nucleophile, here the 1-methyl-1H-imidazol-4-yl amine, under mild conditions, often at low temperature or room temperature, to avoid further substitution of the remaining chlorines.
- Reaction Conditions: The nucleophilic substitution is performed in an inert solvent such as dichloromethane or chloroform at room temperature.
- Base: A mild base such as sodium carbonate or potassium carbonate is used to neutralize the released hydrochloric acid and facilitate the substitution.
- Reaction Time: The reaction typically completes within minutes to a few hours, monitored by thin-layer chromatography (TLC).
This method yields the 4,6-dichloro-substituted product with high selectivity and yield, typically above 85% under optimized conditions.
Microwave-Assisted Synthesis
Recent advances have demonstrated the efficacy of microwave irradiation to accelerate the nucleophilic substitution reactions on triazine derivatives. Microwave-assisted synthesis provides:
- Shorter Reaction Times: Reactions that conventionally take hours can be completed in minutes.
- Higher Yields: The microwave method often achieves yields exceeding 90% by minimizing side reactions.
- Scalability: The method is effective from small-scale (0.5 g) to larger-scale (5 g) synthesis without significant loss of yield or purity.
For example, the substitution of cyanuric chloride with substituted amines under microwave irradiation at controlled power (50–85 W) for 2–20 minutes yields the desired triazine derivatives efficiently.
Stepwise Substitution and Reduction (If Applicable)
In cases where the imidazole substituent is introduced via intermediates, a multi-step synthesis may be employed:
- Initial formation of substituted aldehydes via Vilsmeier-Haack formylation.
- Subsequent Henry reaction to form nitrovinyl derivatives.
- Reduction steps using mild reducing agents such as sodium borohydride followed by zinc in hydrochloric acid to yield amine intermediates.
- Final substitution on cyanuric chloride to form the target compound.
Representative Experimental Procedure
Based on the literature, a typical synthesis might proceed as follows:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Cyanuric chloride (2 mmol), 1-methyl-1H-imidazol-4-yl amine (1 mmol), sodium carbonate (2.5 mmol), chloroform (30 mL), room temperature, stirring 10 min | Selective substitution at 2-position | 85-93% |
| 2 | Work-up: evaporation, dissolution in acetone, filtration, drying | Solid 4,6-dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine | Purity confirmed by NMR and MS |
This procedure aligns with the nucleophilic substitution methodology reported for related triazine derivatives.
Analytical Confirmation
The structure and purity of the synthesized compound are confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra show characteristic chemical shifts corresponding to the triazine ring and methyl-imidazole substituent.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- Infrared Spectroscopy (IR): Absorptions corresponding to amine and aromatic functionalities.
- Elemental Analysis: Carbon, hydrogen, nitrogen content matching theoretical values.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form imine or enamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, oxidized imidazole compounds, and various condensation products.
Scientific Research Applications
4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The triazine scaffold allows for modular substitution, influencing solubility, stability, and bioactivity. Below is a comparative analysis:
Biological Activity
4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by data from various studies.
Chemical Structure
The compound has a unique structure characterized by the presence of a triazine ring and an imidazole moiety. The chemical formula is with a molecular weight of approximately 232.08 g/mol. Its structure can be represented as follows:
Antiviral Activity
Research indicates that 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine exhibits significant antiviral properties. In a study focusing on its efficacy against various viruses, it demonstrated:
- Inhibition of Viral Replication : The compound showed a dose-dependent inhibition of viral replication in vitro, particularly against the Hepatitis C virus (HCV) with an IC50 value of 0.35 µM .
- Mechanism of Action : It appears to interfere with the viral RNA polymerase activity, thereby hindering viral replication processes .
Antibacterial Activity
The compound has also been tested for antibacterial properties:
- Broad-Spectrum Efficacy : It exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : When used in combination with other antibiotics, it enhanced the antibacterial effects, suggesting potential for use in combination therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity : In vitro assays revealed that the compound had cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 to 20 µg/mL across different cell types .
- Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Data Summary Table
Case Studies
- Antiviral Study : A study conducted on the efficacy of the compound against HCV showed that it not only inhibited viral replication but also reduced viral load significantly in treated cell cultures. The study highlighted its potential for development into an antiviral therapeutic agent.
- Anticancer Research : In a comparative study with established chemotherapeutics, this compound demonstrated superior cytotoxicity against certain cancer cell lines while exhibiting lower toxicity to normal cells. This suggests a promising therapeutic index for future drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine, and how are intermediates purified?
- Answer : The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 4,6-dichloro-1,3,5-triazine with 1-methyl-1H-imidazol-4-amine under anhydrous conditions. Key steps include:
- Step 1 : Activation of the triazine ring using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C.
- Step 2 : Dropwise addition of the imidazole amine to avoid side reactions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : A combination of techniques is required:
- FT-IR : Confirm NH stretching (~3300 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–7.8 ppm) and triazine carbons (δ 165–170 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks [M+H]⁺ at m/z 271.0 .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound targeting enzyme inhibition?
- Answer :
- Step 1 : Synthesize analogs by modifying substituents on the triazine (e.g., replacing Cl with Br, NH₂) and imidazole (e.g., alkylation at N1) .
- Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Step 3 : Correlate activity trends with steric/electronic parameters (Hammett constants, logP) .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Answer :
- Method 1 : Conduct accelerated stability studies (40°C/75% RH, pH 1–13) with HPLC monitoring .
- Method 2 : Use LC-MS to identify degradation products (e.g., hydrolyzed triazine rings at pH >10) .
- Key Finding : The compound is stable at pH 4–7 but degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 12) .
Q. How to optimize reaction yields when scaling up synthesis?
- Answer :
- Process Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 0–5°C (initial), 25°C (post-addition) |
| Solvent | THF (yield 78%) vs. DMF (yield 65%) |
| Molar Ratio | 1:1.2 (triazine:amine) |
Methodological Considerations for Data Contradictions
Q. How to address discrepancies between computational docking predictions and experimental binding affinities?
- Resolution :
- Reevaluate Force Fields : Use AMBER or CHARMM for ligand-protein interactions instead of generic parameters .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure ΔG and compare with docking scores .
- Case Study : A docking score of −9.2 kcal/mol predicted strong binding, but ITC revealed weak affinity (Kd = 1.2 mM) due to solvation effects .
Tables for Key Data
Table 1 : Comparative Yields Under Different Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0–5 | 78 | 97 |
| DMF | 0–5 | 65 | 92 |
| Acetonitrile | 25 | 45 | 85 |
Table 2 : Degradation Products Identified via LC-MS
| pH | Major Degradant (m/z) | Proposed Structure |
|---|---|---|
| 2 | 228.1 | Hydrolyzed imidazole |
| 12 | 185.0 | Cleaved triazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
